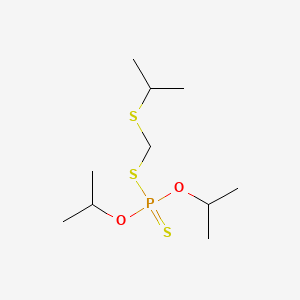

O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate

Beschreibung

O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate is an organophosphorus compound characterized by a dithiophosphate backbone. Its structure consists of two isopropyl groups bonded to oxygen atoms (O,O-diisopropyl) and an S-isopropyl mercaptomethyl group attached to the sulfur atom (Figure 1). This configuration imparts unique chemical properties, such as moderate lipophilicity and reactivity, making it relevant in industrial applications, including agrochemicals and lubricant additives .

Eigenschaften

CAS-Nummer |

2667-52-9 |

|---|---|

Molekularformel |

C10H23O2PS3 |

Molekulargewicht |

302.5 g/mol |

IUPAC-Name |

di(propan-2-yloxy)-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H23O2PS3/c1-8(2)11-13(14,12-9(3)4)16-7-15-10(5)6/h8-10H,7H2,1-6H3 |

InChI-Schlüssel |

CWEJGTFQSUAXKF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OP(=S)(OC(C)C)SCSC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von O,O-Bis(1-methylethyl) S-[[(1-methylethyl)thio]methyl] ester der Phosphorodithioigsäure beinhaltet typischerweise die Reaktion von Phosphorodithioigsäure mit Isopropylalkohol und einer Thiolverbindung. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart eines Katalysators, um den Veresterungsprozess zu erleichtern.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion dieser Verbindung unter Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

O,O-Bis(1-methylethyl) S-[[(1-methylethyl)thio]methyl] ester der Phosphorodithioigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Estergruppe in Alkohole umwandeln.

Substitution: Die Estergruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nukleophile wie Amine und Alkohole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Alkohole und substituierte Ester, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate typically involves:

- Reactants : Phosphorodithioic acid, isopropyl alcohol, and a thiol compound.

- Conditions : Controlled conditions with catalysts to facilitate the esterification process.

Industrial Production

In industrial settings, continuous flow reactors are often employed to ensure high yield and purity. These reactors allow precise control over reaction parameters such as temperature and pressure.

Scientific Research Applications

This compound has garnered attention for its various applications:

Organic Synthesis

- Used as a reagent in organic synthesis.

- Serves as an intermediate in the production of other chemical compounds.

Biological Research

- Investigated for potential antimicrobial and antifungal properties.

- Studies indicate that it can bind to specific enzymes, potentially altering their activity, which is crucial for developing new therapeutic agents.

Agricultural Applications

- Employed as a pesticide or herbicide due to its biological activity against pests and pathogens.

- Research is ongoing to explore its efficacy in crop protection.

Industrial Uses

- Utilized in formulating lubricants and additives owing to its unique chemical properties.

- Its stability under various conditions makes it suitable for industrial applications.

Case Study 1: Acute Toxicity Study

A study conducted on rats demonstrated acute toxicity following oral administration of the compound. The observed LD50 (lethal dose for 50% of the population) indicated significant toxicity levels, emphasizing the need for careful handling in research and industrial contexts.

Case Study 2: Enzyme Interaction

Research involving enzyme assays revealed that this compound can inhibit specific enzymes by binding to their active sites. This property is being explored for drug development targeting various biochemical pathways.

Wirkmechanismus

The mechanism of action of Phosphorodithioic acid O,O-bis(1-methylethyl)S-[[(1-methylethyl)thio]methyl] ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Its ester and thiol groups play a crucial role in these interactions, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to the dithiophosphate class, sharing structural and functional similarities with several derivatives. Below is a detailed comparison:

Structural and Functional Group Analysis

Key Properties

Mechanistic Differences

- Bensulide ’s benzenesulfonamide group enhances soil binding, prolonging its herbicidal activity compared to the more volatile this compound .

- Sodium and ammonium salts exhibit superior solubility and ionic character, favoring applications in polar environments, whereas the neutral S-isopropyl mercaptomethyl derivative is better suited for non-polar matrices .

Research Findings

- Synthetic Efficiency: O,O-Diisopropyl dithiophosphoric acid derivatives, including the S-isopropyl mercaptomethyl variant, are synthesized via reactions of isopropanol with phosphorus pentasulfide. Yield optimization (>80%) is achieved under anhydrous conditions .

- Performance in Lubricants : Ashless dithiophosphates, such as ethyl acrylate derivatives of O,O-diisopropyl dithiophosphoric acid, demonstrate superior oxidative stability compared to metal-containing analogs .

Biologische Aktivität

O,O-Diisopropyl S-isopropyl mercaptomethyldithiophosphate (also known as DIMP) is a chemical compound that has garnered attention due to its biological activity, particularly in the context of its role as an organophosphorus compound. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with DIMP.

Chemical Structure and Properties

DIMP is classified as an organophosphate, characterized by the presence of sulfur and phosphorus in its structure. Its molecular formula is , and it exhibits properties typical of dithiophosphates, including potential toxicity and biological reactivity.

DIMP acts primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition of AChE leads to the accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies many of the biological effects observed with DIMP exposure.

Toxicological Profile

DIMP has been studied for its toxicological effects, particularly in animal models. Research indicates that exposure to DIMP can lead to:

- Neurotoxicity : Symptoms include tremors, convulsions, and respiratory distress due to cholinergic overstimulation.

- Hematological Effects : Studies have shown alterations in blood parameters, including changes in red blood cell counts and hemoglobin levels.

Case Studies

-

Acute Toxicity Study :

A study conducted on rats demonstrated acute toxicity following oral administration of DIMP. The observed LD50 (lethal dose for 50% of the population) was found to be approximately 150 mg/kg body weight, indicating significant toxicity at relatively low doses. Symptoms included hyperactivity followed by paralysis. -

Chronic Exposure Study :

A chronic exposure study evaluated the effects of DIMP over a prolonged period (90 days). Results indicated significant neurobehavioral deficits, including impaired motor coordination and cognitive dysfunction in exposed animals compared to controls.

Table 1: Summary of Biological Effects of DIMP

Research Findings

Recent studies have highlighted the importance of understanding the biological activity of DIMP not only for safety assessments but also for potential therapeutic applications. While primarily recognized for its toxic effects, there is ongoing research into its potential use in pest control and agricultural applications due to its efficacy against certain pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.